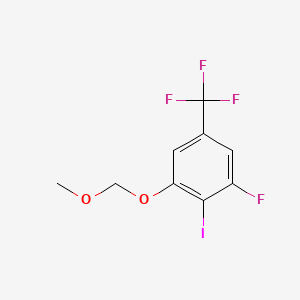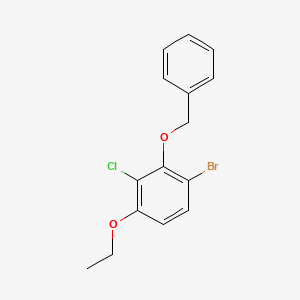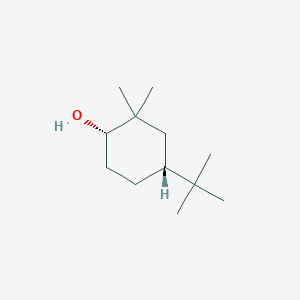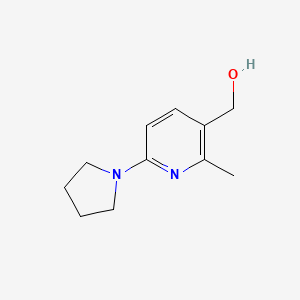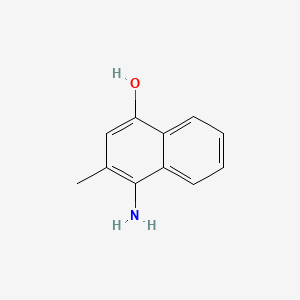
Vitamin K7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vitamin K7, also known as menaquinone-7, is a member of the vitamin K family, which is essential for various physiological processes in the human body. It is a fat-soluble vitamin that plays a crucial role in bone health and cardiovascular function. This compound is synthesized by certain bacteria in the gut and can also be obtained from dietary sources such as fermented foods like natto, cheese, and sauerkraut .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Vitamin K7 involves the attachment of a hexaprenyl chain of “all-trans” configuration to a monoprenyl derivative of menadiol following a “1 + 6” synthetic strategy . This process requires specific reaction conditions to ensure the correct configuration and stability of the compound.
Industrial Production Methods: Industrial production of this compound is primarily achieved through microbial fermentation. Bacillus subtilis, particularly the natto strain, is commonly used for this purpose. The fermentation process involves the use of surfactants to enhance the permeability of the cell membrane, thereby increasing the synthesis of this compound. The addition of 0.7% Tween-80 to the medium has been shown to significantly increase the extracellular and intracellular synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Vitamin K7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often require catalysts and specific solvents to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound that retain its biological activity and enhance its stability for pharmaceutical applications .
Applications De Recherche Scientifique
Vitamin K7 has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a reagent in organic synthesis to study the effects of different chemical reactions on its structure and activity.
Biology:
- Plays a crucial role in the activation of proteins involved in calcium metabolism, such as osteocalcin and matrix Gla protein .
Medicine:
- Extensively studied for its role in bone health, cardiovascular health, and potential neuroprotective effects. It helps prevent the calcification of arteries and reduces the risk of osteoporosis .
Industry:
Mécanisme D'action
Vitamin K7 exerts its effects by activating specific proteins involved in calcium metabolism. One of the key proteins activated by this compound is osteocalcin, which plays a critical role in the mineralization of bone tissue. By activating osteocalcin, this compound ensures that calcium is properly deposited in the bones, promoting bone strength and reducing the risk of osteoporosis .
Additionally, this compound activates matrix Gla protein, which inhibits the deposition of calcium in arterial walls, thereby reducing the risk of arterial stiffness and atherosclerosis .
Comparaison Avec Des Composés Similaires
Vitamin K1 (Phylloquinone): Primarily found in green leafy vegetables and plays a crucial role in blood clotting.
Menaquinone-4 (MK-4): A subtype of Vitamin K2 with a shorter half-life compared to MK-7.
Uniqueness of Vitamin K7: this compound is unique due to its longer half-life and higher bioavailability compared to other forms of Vitamin K. This allows it to remain in the bloodstream for an extended period, exerting its beneficial effects over a sustained duration .
Propriétés
Numéro CAS |
83-69-2 |
|---|---|
Formule moléculaire |
C11H11NO |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
4-amino-3-methylnaphthalen-1-ol |
InChI |
InChI=1S/C11H11NO/c1-7-6-10(13)8-4-2-3-5-9(8)11(7)12/h2-6,13H,12H2,1H3 |
Clé InChI |
YJRCNAAPGQBVFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C(=C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


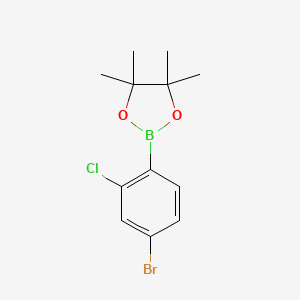
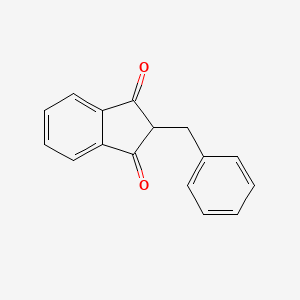
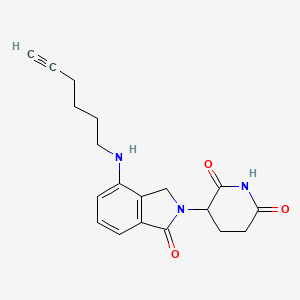
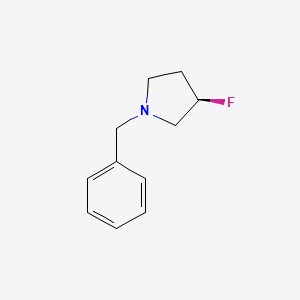

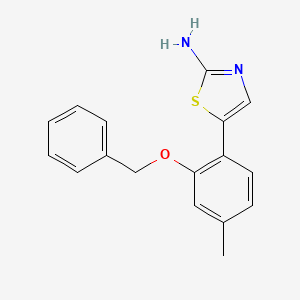
![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759323.png)
![5-Amino-2-[2-(4-nitrophenyl)vinyl]cyclohexa-2,4-diene-1,1-disulfonic acid](/img/structure/B14759327.png)

